炭酸ナトリウム一水和物

概要

説明

Sodium carbonate monohydrate, also known as soda ash or washing soda, is an inorganic compound with the chemical formula Na₂CO₃·H₂O. It is a white, odorless, water-soluble salt that yields alkaline solutions in water. This compound is commonly used in various industrial processes, including glass manufacturing, water treatment, and as a cleaning agent .

科学的研究の応用

Sodium carbonate monohydrate has a wide range of applications in scientific research:

作用機序

Target of Action

Sodium carbonate monohydrate, also known as soda ash, is a compound that primarily targets acids due to its alkaline properties . It is the sodium salt of carbonic acid and when dissolved in water, it forms carbonic acid and sodium hydroxide . As a strong base, sodium hydroxide neutralizes acids, thereby acting as an antacid .

Mode of Action

The mode of action of sodium carbonate monohydrate involves a chemical reaction with acids. When sodium carbonate monohydrate comes into contact with an acid, it undergoes a neutralization reaction . This reaction results in the formation of water and a sodium salt of the corresponding acid . The ability of sodium carbonate monohydrate to neutralize acids is utilized in various applications, such as pH regulation and antacid properties .

Biochemical Pathways

Sodium carbonate monohydrate affects the biochemical pathway involving carbon dioxide diffusion into red blood cells . In this pathway, carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid . This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells . The carbonic acid formed dissociates into bicarbonate and hydrogen ions .

Pharmacokinetics

Sodium carbonate monohydrate is likely to be metabolized into sodium and carbonate ions in the body . The excretion process of sodium carbonate monohydrate is likely to occur through the kidneys, as is typical for most ions in the body .

Result of Action

The result of sodium carbonate monohydrate’s action is the neutralization of acids, leading to a rise in pH. This can have various molecular and cellular effects, depending on the context. For instance, in the stomach, sodium carbonate monohydrate can neutralize gastric acid, potentially relieving symptoms of acid reflux . In the environment, it can neutralize acidic pollutants, thereby reducing their harmful effects .

Action Environment

The action, efficacy, and stability of sodium carbonate monohydrate can be influenced by various environmental factors. For instance, the presence of moisture can enhance the reactivity of sodium carbonate monohydrate, as it is a hygroscopic compound . Additionally, the presence of acids in the environment can trigger the neutralization reaction of sodium carbonate monohydrate . Temperature can also affect the stability and reactivity of sodium carbonate monohydrate .

生化学分析

Biochemical Properties

Sodium carbonate monohydrate can participate in various biochemical reactionsInstead, it acts as a pH buffer, maintaining the pH of the solution, which is crucial for the proper functioning of many biochemical reactions .

Cellular Effects

The effects of Sodium carbonate monohydrate on cells are primarily related to its ability to influence pH. By acting as a buffer, Sodium carbonate monohydrate can help maintain the optimal pH for cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sodium carbonate monohydrate does not have a direct molecular mechanism of action. Instead, its effects are primarily due to its role as a pH buffer. By maintaining the pH of the solution, Sodium carbonate monohydrate can indirectly influence the activity of biomolecules, including enzymes and proteins, and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium carbonate monohydrate is known for its stability. It does not degrade over time, making it a reliable component in various experimental setups

Metabolic Pathways

Sodium carbonate monohydrate does not directly participate in metabolic pathways. By acting as a pH buffer, it can influence the conditions under which these pathways occur, potentially affecting the activity of enzymes and the levels of different metabolites .

Transport and Distribution

Sodium carbonate monohydrate is soluble in water, allowing it to be easily transported and distributed within cells and tissues . It does not interact directly with transporters or binding proteins.

Subcellular Localization

As a soluble compound, Sodium carbonate monohydrate can be found throughout the cell. It does not have a specific subcellular localization and does not contain any targeting signals or undergo post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Sodium carbonate monohydrate can be synthesized through several methods:

Solvay Process: This is the most common industrial method. It involves the reaction of sodium chloride (salt) with ammonia and carbon dioxide in water, resulting in the formation of sodium bicarbonate, which is then heated to produce sodium carbonate. The overall reaction is: [ 2 \text{NaCl} + \text{CaCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{CaCl}_2 ]

Labnac Process: This involves the reaction of sodium hydroxide with carbon dioxide.

Dual-process and Electrolytic Process: These methods are less common but involve similar principles of reacting sodium compounds with carbon dioxide.

Industrial Production Methods: In industrial settings, sodium carbonate monohydrate is often produced by hydrating light sodium carbonate to the monohydrate form and then dehydrating it to achieve the desired crystal size and density .

化学反応の分析

Sodium carbonate monohydrate undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with acids to produce carbon dioxide, water, and a corresponding salt. For example: [ \text{Na}_2\text{CO}_3 + 2 \text{HCl} \rightarrow 2 \text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ]

Precipitation Reactions: It reacts with calcium and magnesium ions to form insoluble carbonates, which is useful in water softening.

Decomposition: When heated, sodium carbonate monohydrate decomposes to form sodium oxide and carbon dioxide.

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and calcium hydroxide. The major products formed are carbon dioxide, water, and various salts .

類似化合物との比較

Sodium carbonate monohydrate can be compared with other similar compounds such as:

Sodium Bicarbonate (NaHCO₃):

Sodium Hydroxide (NaOH): A much stronger base, used in various industrial processes including soap making and as a drain cleaner.

Uniqueness: Sodium carbonate monohydrate is unique due to its moderate alkalinity, making it suitable for a wide range of applications without being as caustic as sodium hydroxide or as mild as sodium bicarbonate .

特性

IUPAC Name |

disodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

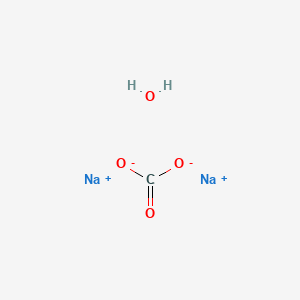

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CO3, CNa2O3 | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-55-8 (Parent) | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029621 | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on heating by CO2 loss | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2 | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |

CAS No. |

497-19-8, 7542-12-3 | |

| Record name | Sodium carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

856 °C, 851 °C | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。